

Comprehensive Technical Guide: AM404 as an Anandamide Transport Inhibitor

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Compound Focus: AM404

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Introduction to AM404 and the Endocannabinoid System

AM404 (**N-(4-hydroxyphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide**) is a pharmacologically active compound that functions as a prototypical inhibitor of endocannabinoid cellular uptake. With a molecular weight of $395.58 \text{ g}\cdot\text{mol}^{-1}$ and the chemical formula $\text{C}_{26}\text{H}_{37}\text{NO}_2$, this synthetic compound has become an invaluable research tool for investigating endocannabinoid signaling [1] [2]. **AM404** was initially developed to probe the mechanisms of endocannabinoid inactivation, specifically targeting the proposed anandamide membrane transporter. The compound derives its name from the research group of Alexandros Makriyannis, where it was first synthesized among a series of AM cannabinoids [1].

The significance of **AM404** extends beyond its utility as a research tool, as it has been identified as an **active metabolite of paracetamol (acetaminophen)**, contributing to the analgesic properties of this widely used medication [3] [1]. This discovery has stimulated substantial research interest in understanding how **AM404** modulates pain pathways through endocannabinoid and vanilloid systems. The compound is generated in vivo through FAAH-dependent conjugation of arachidonic acid with 4-aminophenol, and has been detected in brain tissue and cerebrospinal fluid following paracetamol administration [1]. This endogenous production underscores the physiological relevance of **AM404** and related compounds in modulating pain and inflammation.

Molecular Pharmacology and Mechanisms of Action

Primary Molecular Targets

AM404 exhibits a complex polypharmacology, interacting with multiple signaling systems involved in nociception, inflammation, and neuronal excitability. The table below summarizes its key molecular targets and corresponding potencies:

Table 1: Molecular Targets and Potencies of **AM404**

Molecular Target	Type of Interaction	Reported Potency	Experimental System
Anandamide Transporter	Competitive Inhibition	IC ₅₀ = 1 μM	In vitro transport assays [2] [4]
TRPV1 Vanilloid Receptors	Agonist	pEC ₅₀ = 7.4 (≈ 40 nM)	Rat hepatic arteries, Xenopus oocytes [5] [2]
Cannabinoid CB1 Receptors	Weak Agonist/Modulator	Low affinity	Receptor binding/functional assays [3] [1]
Voltage-Gated Sodium Channels (Nav1.7, Nav1.8)	Inhibitor	Nanomolar range	Peripheral sensory neurons [1]
COX-1 and COX-2 Enzymes	Weak Inhibitor	Moderate potency	In vitro enzyme assays [1]
Fatty Acid Binding Proteins (FABPs)	Inhibitor	Micromolar range	Molecular and cellular studies [2]

The **principal mechanism** of **AM404** involves inhibition of cellular anandamide uptake, thereby enhancing extracellular anandamide levels and prolonging its signaling at cannabinoid and vanilloid receptors [2]. This transport inhibition occurs through competition with anandamide for the proposed membrane transporter, though the exact molecular identity of this transporter remains controversial [1] [4]. Unlike enzyme

inhibitors that target anandamide hydrolysis, **AM404** preserves the spatial and temporal specificity of endocannabinoid signaling by working at the transport level.

AM404 also functions as a **potent TRPV1 receptor agonist**, with demonstrated efficacy in various native and recombinant systems [5]. This activity is particularly notable given the structural similarity between **AM404**, anandamide, and capsaicin - all sharing an unsaturated fatty acid chain and aromatic moiety. The vasodilator effects of **AM404** in rat hepatic arteries are completely abolished by the TRPV1 antagonist capsazepine and by pretreatment with capsaicin to desensitize sensory nerves, confirming TRPV1-mediated mechanisms [5]. Additionally, **AM404** exhibits activity at **voltage-gated sodium channels**, with recent evidence indicating potent inhibition of Nav1.7 and Nav1.8 channels in peripheral sensory neurons at nanomolar concentrations, suggesting this may contribute significantly to its analgesic properties [1].

Off-Target Effects and Research Considerations

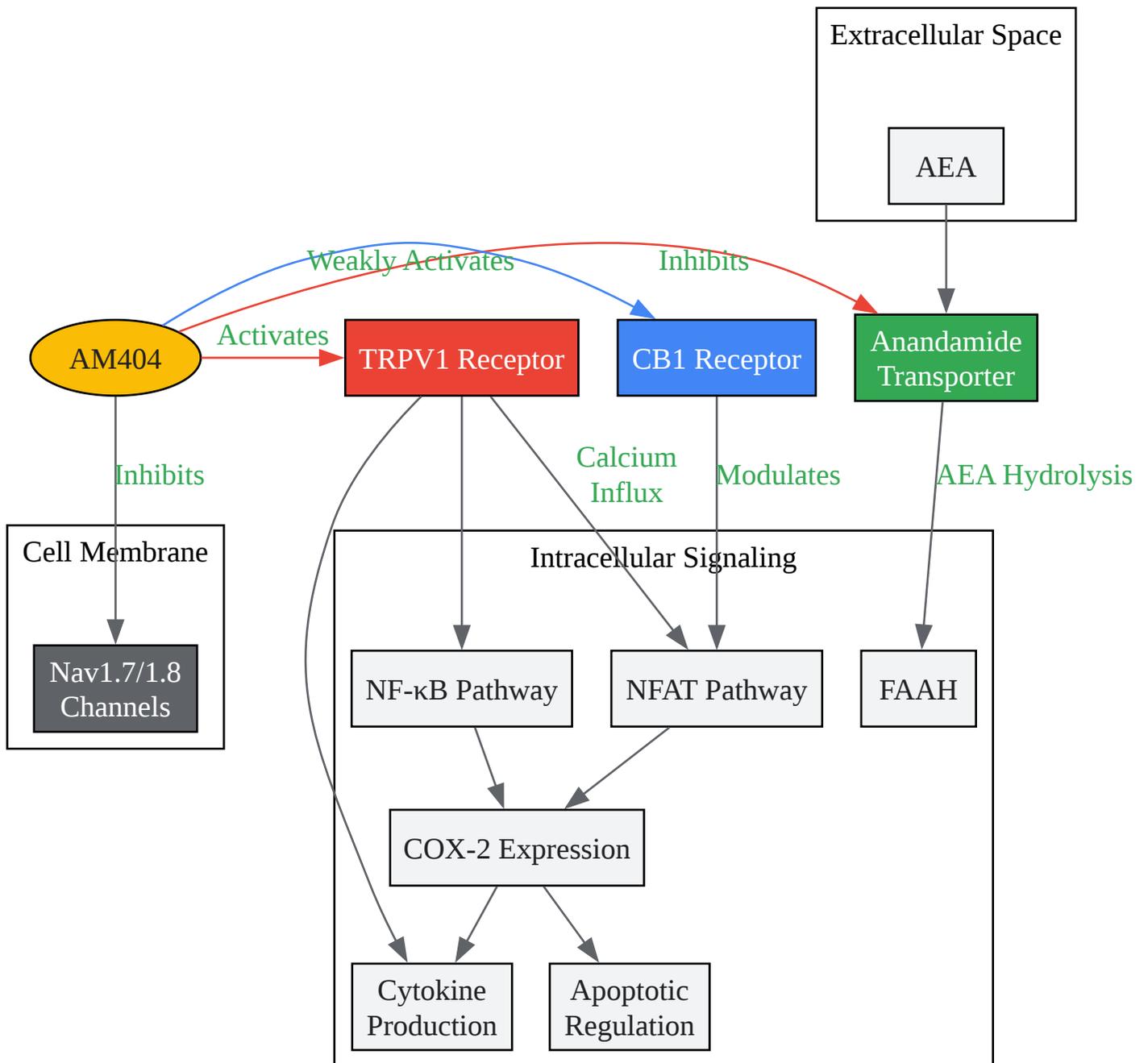
Several studies have highlighted important off-target effects that researchers must consider when interpreting results with **AM404**:

- **Synaptic Transmission Inhibition:** At concentrations of 1-3 μM , **AM404** inhibits synaptic transmission between rat hippocampal neurons independent of CB1 or TRPV1 receptors, potentially through **voltage-gated sodium channel blockade** [6] [7]. This effect is shared with structurally related compounds like VDM11 and palmitoylethanolamide.
- **Calcium Signaling Modulation:** **AM404** (3 μM) inhibits action-potential-evoked calcium influx by approximately 58% in cultured hippocampal neurons, without affecting depolarization-induced calcium entry, suggesting preferential effects on **voltage-gated sodium channels** rather than direct calcium channel blockade [7].
- **Transcription Factor Regulation:** **AM404** inhibits NFAT and NF- κB signaling pathways in neuroblastoma cells, impairing migration and invasiveness through mechanisms that may involve **cyclooxygenase-2 (COX-2) downregulation** and reduced prostaglandin E2 release [3].

These off-target activities necessitate careful experimental design, including appropriate controls and concentration considerations when using **AM404** as a pharmacological tool to study endocannabinoid transport.

Signaling Pathways and Mechanisms

The multifaceted pharmacology of **AM404** engages several interconnected signaling pathways, which can be visualized through the following schematic representation:



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AM404 Signaling Pathway Interactions: This diagram illustrates the multifaceted molecular interactions of **AM404**, showing its primary role in inhibiting anandamide transport while simultaneously activating TRPV1 receptors, weakly activating CB1 receptors, and inhibiting voltage-gated sodium channels, resulting in modulation of downstream signaling pathways including NFAT, NF- κ B, and COX-2 expression.

The **primary signaling cascade** involves **AM404**-mediated inhibition of anandamide reuptake, leading to increased extracellular anandamide levels and prolonged activation of presynaptic CB1 receptors. This results in inhibition of voltage-gated calcium channels, reduced neurotransmitter release, and ultimately decreased neuronal excitability [8] [1]. Concurrently, **AM404** directly activates **TRPV1 receptors** on sensory neurons, triggering calcium influx, calcitonin gene-related peptide (CGRP) release, and initiation of desensitization mechanisms that contribute to its analgesic effects [5].

In neuropathic pain models, **AM404** demonstrates **pathway-specific modulations**, completely preventing the overproduction of nitric oxide (NO) and overexpression of neuronal NO synthase (nNOS) following nerve injury [9]. It additionally rebalances cytokine expression by inhibiting tumor necrosis factor- α (TNF α) production while enhancing anti-inflammatory interleukin-10 (IL-10) levels [9]. These effects collectively normalize the increased ratio of pro-apoptotic to anti-apoptotic gene expression (bax/bcl-2) in the spinal cord of neuropathic animals, reducing apoptotic processes that contribute to chronic pain maintenance [9].

Therapeutic Applications and Experimental Findings

Efficacy in Disease Models

AM404 has demonstrated therapeutic potential across multiple preclinical disease models, with documented efficacy in pain, addiction, and cancer:

Table 2: Therapeutic Effects of **AM404** in Preclinical Models

Disease Model	Experimental System	Reported Efficacy	Proposed Mechanism
Nicotine Addiction	Rat conditioned place preference	Prevention of nicotine-induced CPP development	Reduced nicotine-induced dopamine elevation in NAC

Disease Model	Experimental System	Reported Efficacy	Proposed Mechanism
	(CPP)	and reinstatement	shell [8]
Neuropathic Pain	Chronic constriction injury (CCI) in rats	Dose-dependent prevention of thermal hyperalgesia and mechanical allodynia	Combined CB1, CB2, and TRPV1 activation; cytokine modulation [9]
Neuroblastoma	Human SK-N-SH cell line	Inhibition of migration and invasiveness	NFAT and NF- κ B pathway inhibition; reduced COX-2 expression [3]
Seizure Disorders	Mouse hippocampal neurons	Anticonvulsant effects	TRPV1 receptor activation [1]
Cognitive Processing	Rat spatial open field task	Modulation of recognition memory dependent on environmental aversiveness	Enhanced endocannabinoid signaling [10]

In **nicotine addiction models**, **AM404** (1.25-10 mg/kg, i.p.) prevents the development of nicotine-induced conditioned place preference and impedes reinstatement of extinguished preference [8]. These behavioral effects correlate with neurochemical findings that **AM404** reduces nicotine-induced increases in extracellular dopamine levels in the nucleus accumbens shell, a key neural substrate of reward processing [8]. Importantly, **AM404** does not alter the locomotor suppressive or anxiolytic effects of nicotine, suggesting specific interference with reward-related pathways rather than generalized behavioral modulation.

In **neuropathic pain models**, daily **AM404** administration (3-10 mg/kg, s.c.) produces time- and dose-dependent prevention of thermal hyperalgesia and mechanical allodynia following sciatic nerve injury [9]. Receptor mechanism studies demonstrate that CB1, CB2, and TRPV1 receptor antagonists each partially reverse **AM404**'s effects, with complete reversal occurring when all three antagonists are administered together, indicating coordinated engagement of multiple receptor systems [9]. The antinociceptive effects are accompanied by normalization of multiple biochemical pathways, including complete prevention of nerve injury-induced NO overproduction and partial restoration of cytokine balance through TNF α reduction and IL-10 enhancement [9].

Experimental Protocols and Methodologies

Conditioned Place Preference (CPP) for Nicotine Addiction Studies

The **conditioned place preference paradigm** provides a well-validated model for investigating drug reward and relapse mechanisms. The standard protocol consists of three consecutive phases conducted over multiple days [8]:

- **Pretest Phase:** Rats are placed at the intersection between two distinct compartments with free access to both sides for 15 minutes. Time spent in each compartment is recorded to monitor innate preferences. Animals showing strong unconditioned preference (>600 seconds in one compartment) are typically excluded from subsequent conditioning.
- **Conditioning Phase:** Conducted over 3 consecutive days with two sessions daily. In morning sessions, all rats receive saline injection before confinement to one compartment for 20 minutes. After a 4-hour interval, rats receive drug treatment (nicotine 0.05-0.4 mg/kg, s.c.) before confinement to the opposite compartment. **AM404** (1.25-10 mg/kg, i.p.) or vehicle is administered 30 minutes before the drug-paired session when testing drug effects on conditioning.
- **Test Phase:** Following conditioning, rats are again allowed free access to both compartments in a drug-free state, with time spent in each compartment recorded. For reinstatement studies, after extinction of preference, a priming nicotine injection is given to provoke reinstatement, with **AM404** administered beforehand to test prevention of relapse.

This protocol reliably detects nicotine's rewarding effects and allows investigation of underlying mechanisms through microdialysis measurements of dopamine release in the nucleus accumbens shell simultaneously with behavioral testing [8].

Neuropathic Pain Assessment Using Chronic Constriction Injury

The **Bennett-Xie model** of chronic constriction injury (CCI) induces neuropathic pain states with robust thermal hyperalgesia and mechanical allodynia [9]. The experimental workflow includes:

- **Surgical Procedure:** Under pentobarbital anesthesia (60 mg/kg, i.p.), the common sciatic nerve is exposed at mid-thigh level. Four loose ligatures are tied around the nerve approximately 1 mm apart, preserving epineural circulation. Sham animals undergo identical exposure without ligation.
- **Drug Treatment:** **AM404** (3-10 mg/kg, s.c.) or vehicle is administered once daily for 7-14 days, beginning the day after surgery. For antagonist studies, CB1 antagonist SR141716 (0.5 mg/kg, i.p.), CB2 antagonist SR144528 (1 mg/kg, i.p.), or TRPV1 antagonist capsazepine (10 mg/kg, i.p.) are co-administered with **AM404** on day 7.
- **Pain Behavior Assessment:** Responses to thermal and mechanical stimuli are evaluated before surgery and at days 3, 7, and 14 post-surgery, 90 minutes after final drug treatment. Thermal hypersensitivity is quantified using the Hargreaves plantar test, measuring paw withdrawal latency to a radiant heat source. Mechanical allodynia is assessed using a Dynamic Plantar Aesthesiometer, applying increasing force with a von Frey-type filament until paw withdrawal.
- **Biochemical Analyses:** Following behavioral tests, spinal cord tissue is collected for measurement of nitric oxide metabolites, cytokine levels (TNF α , IL-10), and apoptotic gene expression (bax/bcl-2 ratio) to correlate behavioral effects with biochemical modifications [9].

Synaptic Transmission Studies in Hippocampal Cultures

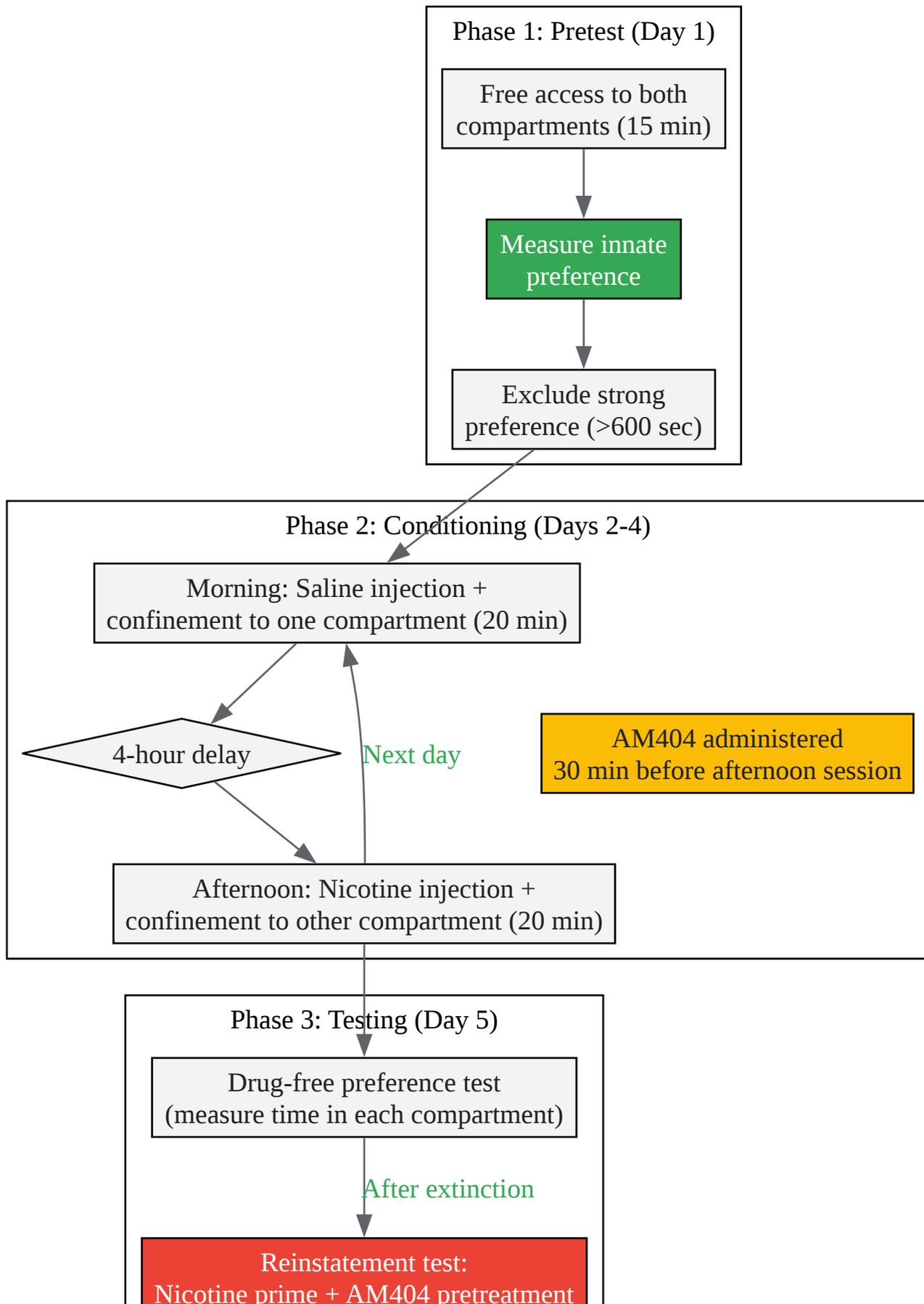
The effects of **AM404** on **neuronal communication** can be investigated using cultured hippocampal neurons through the following methodology [6] [7]:

- **Cell Culture Preparation:** Hippocampal neurons from embryonic or postnatal rats are dissociated and grown on poly-D-lysine-coated coverslips in Neurobasal medium with B27 supplement, glutamine, and penicillin/streptomycin. Cultures are maintained for 14-21 days before experimentation to allow synaptic maturation.
- **Calcium Imaging:** Neurons are loaded with the fluorescent calcium indicator Indo-1 by incubation with 5 μ M Indo-1 AM for 30-45 minutes. Ratiometric calcium imaging is performed using dual-emission microfluorimetry with excitation at 355 nm and emissions collected at 405 nm and 485 nm.
- **[Ca²⁺]_i Spiking Assay:** Synaptic transmission is activated by reducing extracellular Mg²⁺ concentration from 1 mM to 0.1 mM, which enhances NMDA receptor activation and generates

periodic $[Ca^{2+}]_i$ spikes. After establishing stable spiking, **AM404** (1-10 μ M) or related compounds are applied while continuously monitoring $[Ca^{2+}]_i$.

- **Pharmacological Controls:** To distinguish specific mechanisms, experiments include pretreatment with CB1 antagonist SR141716A (1 μ M), TRPV1 antagonist capsazepine (10 μ M), or pertussis toxin (200 ng/mL for 24 hours) to uncouple Gi/o proteins.
- **Electrophysiology:** Whole-cell patch clamp recordings complement calcium imaging to directly assess effects on voltage-gated sodium and calcium channels, using appropriate voltage protocols to isolate specific current components.

The following diagram illustrates the experimental workflow for investigating **AM404**'s effects in the conditioned place preference paradigm, one of its key applications in addiction research:





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*Conditioned Place Preference Experimental Workflow: This diagram outlines the three-phase protocol for assessing **AM404** effects on nicotine reward and relapse, showing the pretest, conditioning, and testing phases with critical experimental manipulations including **AM404** administration and nicotine pairing.*

Research Considerations and Limitations

When employing **AM404** as a pharmacological tool, researchers should consider several important limitations and confounding factors:

- **Concentration-Dependent Effects:** **AM404**'s specificity is highly concentration-dependent. At lower concentrations ($\leq 1 \mu\text{M}$), transport inhibition predominates, while higher concentrations ($\geq 3 \mu\text{M}$) produce non-specific effects including sodium channel blockade and synaptic transmission inhibition independent of cannabinoid or vanilloid receptors [6] [7]. Careful dose-response relationships should be established in each experimental system.
- **Metabolic Considerations:** In vivo, **AM404** is subject to oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9, potentially generating active metabolites that may contribute to observed effects [1] [4]. Additionally, as a paracetamol metabolite, endogenous **AM404** formation could theoretically influence results in pain studies, particularly when investigating mechanisms overlapping with paracetamol's actions.
- **System-Specific Effects:** **AM404**'s behavioral outcomes are context-dependent, as demonstrated by its differential effects on recognition memory in high-arousal versus low-arousal environments [10]. Similarly, its vasodilator effects are tissue-specific, with robust relaxation in rat hepatic arteries but variable responses in other vascular beds [5].
- **Structural Specificity Concerns:** Several **AM404** effects are shared with structurally similar compounds like VDM11 and palmitoylethanolamide, suggesting common off-target activities independent of endocannabinoid transport inhibition [7]. Appropriate structural controls should be included whenever possible to establish mechanism-specificity.

These considerations highlight the importance of cautious interpretation when using **AM404** as a pharmacological probe and the necessity of complementary approaches to verify conclusions about endocannabinoid transport mechanisms.

Conclusion and Future Directions

AM404 remains a **valuable research tool** for investigating endocannabinoid transport and developing potential therapeutics for pain, addiction, and other neurological disorders. Its complex polypharmacology, while complicating mechanistic interpretations, may actually contribute to its efficacy in various disease models through simultaneous engagement of multiple therapeutic targets.

Future research directions should include the development of **more selective transport inhibitors** with reduced off-target effects, building on the structural insights gained from **AM404** studies. Additionally, clinical translation of **AM404**'s mechanisms faces challenges including the optimization of its pharmacokinetic properties and tissue-specific targeting. The demonstration that **AM404** inhibits NFAT and NF- κ B signaling in neuroblastoma cells suggests potential applications in **cancer therapeutics** that warrant further investigation [3]. Similarly, its recently discovered potency at voltage-gated sodium channels Nav1.7 and Nav1.8 indicates potential for developing **peripherally-restricted analgesics** with reduced central side effects [1].

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